Benzyl-PEG7-THP
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Overview
Description
Benzyl-PEG7-THP is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in joining two essential ligands, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG7-THP can be synthesized through a series of chemical reactions involving polyethylene glycol and benzyl groups. The synthetic route typically involves the following steps:
Activation of PEG: Polyethylene glycol is activated using a suitable reagent such as tosyl chloride or mesyl chloride.
Coupling with Benzyl Group: The activated PEG is then coupled with a benzyl group using a base such as sodium hydride or potassium carbonate.
Formation of THP Group: The final step involves the formation of the tetrahydropyran (THP) group through a cyclization reaction using an acid catalyst
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of polyethylene glycol are activated using industrial-grade reagents.
Efficient Coupling: The coupling reaction is optimized for high yield and purity using automated reactors.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG7-THP undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The benzyl group can be reduced to form toluene.
Substitution: The PEG chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the PEG chain under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Toluene.
Substitution: Various substituted PEG derivatives.
Scientific Research Applications
Benzyl-PEG7-THP has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.
Biology: Employed in cell biology research to selectively degrade target proteins and study their functions.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialized chemicals and materials for research and development .
Mechanism of Action
Benzyl-PEG7-THP functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The mechanism involves:
Binding to Target Protein: One ligand of the PROTAC binds to the target protein.
Recruitment of E3 Ligase: The other ligand recruits an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG4-THP: A shorter PEG chain variant with similar properties.
Benzyl-PEG8-THP: A longer PEG chain variant with enhanced solubility.
Benzyl-PEG6-THP: Another variant with intermediate chain length
Uniqueness
Benzyl-PEG7-THP is unique due to its optimal PEG chain length, which provides a balance between solubility and linker flexibility. This makes it particularly effective in the synthesis of PROTACs, offering advantages in terms of stability and efficiency .
Properties
Molecular Formula |
C26H44O9 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C26H44O9/c1-2-6-25(7-3-1)24-33-21-20-31-17-16-29-13-12-27-10-11-28-14-15-30-18-19-32-22-23-35-26-8-4-5-9-34-26/h1-3,6-7,26H,4-5,8-24H2 |
InChI Key |
WMLPAOIUTSGYIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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